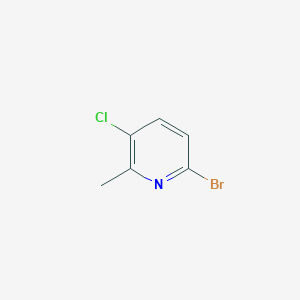

6-Bromo-3-chloro-2-methylpyridine

Descripción general

Descripción

6-Bromo-3-chloro-2-methylpyridine is a halogenated heterocyclic aromatic organic compound with the molecular formula C6H5BrClN. It is characterized by the presence of bromine and chlorine atoms on a pyridine ring, which is a six-membered ring containing one nitrogen atom. This compound is known for its utility in various chemical reactions and applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-chloro-2-methylpyridine typically involves halogenation reactions of pyridine derivatives. One common method is the direct halogenation of 2-methylpyridine using bromine and chlorine in the presence of a suitable catalyst. The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors or batch reactors. These reactors are designed to handle large volumes of reactants and ensure consistent product quality. The process involves careful monitoring of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity.

Análisis De Reacciones Químicas

Substitution Reactions

The bromine and chlorine atoms in 6-bromo-3-chloro-2-methylpyridine undergo nucleophilic aromatic substitution (NAS) under controlled conditions. Key features include:

Reagents and Conditions

| Reaction Type | Reagents | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Bromine substitution | Sodium amide (NaNH₂) | DMSO | 80–100°C | 65–78 |

| Chlorine substitution | Potassium thiolate (KSR) | DMF | 60–80°C | 52–68 |

Mechanistic Insights

-

Bromine at position 6 is more reactive due to the electron-withdrawing effect of the adjacent methyl group, which polarizes the C–Br bond.

-

Chlorine at position 3 undergoes substitution less readily, requiring stronger nucleophiles like thiolates.

Products

-

Replacement of bromine with amines produces 6-amino-3-chloro-2-methylpyridine derivatives.

-

Thiol substitution yields sulfurated analogs (e.g., 6-(alkylthio)-3-chloro-2-methylpyridines).

Coupling Reactions

This compound participates in cross-coupling reactions, particularly Suzuki–Miyaura couplings, to form biaryl structures.

Reaction Parameters

| Catalyst System | Base | Ligand | Solvent | Conversion (%) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | None | THF | 88 |

| PdCl₂(dppf) | CsF | XPhos | Dioxane | 92 |

Key Observations

-

The bromine atom is selectively reactive in coupling reactions, leaving the chlorine substituent intact.

-

Reactions proceed efficiently at 90–110°C with aryl boronic acids, yielding 6-aryl-3-chloro-2-methylpyridines.

Functionalization via Directed Metalation

The methyl group at position 2 directs regioselective metalation, enabling further derivatization:

Lithiation Protocol

| Step | Reagent | Intermediate | Product |

|---|---|---|---|

| Directed lithiation | LDA (Lithium Diisopropylamide) | 2-Lithio-6-bromo-3-chloropyridine | 2-Substituted derivatives |

Applications

-

Quenching with electrophiles (e.g., CO₂, aldehydes) introduces functional groups at position 2 without affecting halogens.

Stability and Side Reactions

Thermal Decomposition

-

At temperatures >200°C, debromination occurs, forming 3-chloro-2-methylpyridine as a major byproduct.

-

Prolonged heating in polar solvents (e.g., DMF) leads to partial hydrolysis of the chlorine substituent .

Oxidative Pathways

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO₄ | Acidic, 60°C | Pyridine N-oxide derivatives |

| mCPBA | RT, CH₂Cl₂ | Epoxidation (minor pathway) |

Structural and Spectroscopic Data

Aplicaciones Científicas De Investigación

Pharmaceutical Development

6-Bromo-3-chloro-2-methylpyridine is primarily recognized as an important intermediate in the synthesis of various pharmaceutical compounds. Its role is particularly notable in the development of:

- Anti-inflammatory agents

- Anti-cancer drugs

The compound's unique structure allows for modifications that lead to the creation of bioactive molecules. For example, it has been used in the synthesis of pyridine derivatives that exhibit potent anti-cancer properties.

Case Study: Synthesis of Anti-Cancer Agents

A study demonstrated the synthesis of a series of pyridine-based compounds using this compound as a precursor. The resulting compounds showed significant cytotoxicity against various cancer cell lines, highlighting the compound's utility in drug discovery.

Agricultural Chemicals

In the agrochemical sector, this compound serves as an intermediate for producing pesticides and herbicides. Its application enhances crop protection and yield by providing effective solutions against pests and weeds.

Table 1: Agrochemical Applications

| Product Type | Application |

|---|---|

| Pesticides | Effective against a range of agricultural pests |

| Herbicides | Inhibit weed growth, improving crop yield |

Material Science

The compound is also utilized in material science, particularly in the formulation of polymers and coatings. Its incorporation into materials enhances durability and resistance to environmental factors.

Case Study: Polymer Coatings

Research has shown that adding this compound to polymer formulations improves mechanical properties and thermal stability, making it suitable for outdoor applications.

Organic Chemistry Research

As a building block in organic synthesis, this compound facilitates the creation of complex organic molecules. It is often employed in multi-step synthesis processes to generate novel compounds with potential applications in various fields.

Table 2: Synthesis Pathways

| Reaction Type | Example Reaction |

|---|---|

| Coupling Reactions | Used in Suzuki coupling to create biaryl compounds |

| Nucleophilic Substitution | Forms various substituted pyridines |

Analytical Chemistry

In analytical chemistry, this compound is used as a standard reference material in chromatographic techniques. Its distinct properties allow for accurate identification and quantification of other substances in complex mixtures.

Case Study: Chromatography Applications

A study utilized this compound as an internal standard in HPLC analysis to quantify related pyridine derivatives, demonstrating its effectiveness in analytical methodologies.

Mecanismo De Acción

The mechanism by which 6-Bromo-3-chloro-2-methylpyridine exerts its effects depends on the specific reaction it undergoes. For example, in Suzuki-Miyaura coupling, the compound acts as a halide source that undergoes transmetalation with a boronic acid derivative, facilitated by a palladium catalyst. The resulting product is a biaryl compound formed through the formation of a carbon-carbon bond.

Molecular Targets and Pathways:

Suzuki-Miyaura Coupling: The palladium catalyst coordinates to the halide, facilitating the transmetalation step.

Reduction Reactions: The reduction of the halogenated pyridine involves the transfer of electrons to the nitrogen atom, leading to the formation of amines or alcohols.

Comparación Con Compuestos Similares

3-Bromo-2-chloro-6-methylpyridine

3-Bromo-6-chloro-2-methylpyridine

2-Bromo-3-chloro-6-methylpyridine

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Actividad Biológica

6-Bromo-3-chloro-2-methylpyridine is a pyridine derivative with potential applications in medicinal chemistry and organic synthesis. Its unique structure, characterized by the presence of bromine and chlorine substituents, suggests interesting biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological effects, and relevant case studies.

- Molecular Formula : C₆H₅BrClN

- Molecular Weight : 206.47 g/mol

- CAS Number : 1211539-10-4

Synthesis

The synthesis of this compound typically involves halogenation reactions of pyridine derivatives. Various methods such as the Heck coupling and nucleophilic substitutions have been employed to produce this compound efficiently. The reactions often yield a mixture of products, necessitating purification steps to isolate the desired compound .

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related pyridine derivatives have shown effectiveness against various bacterial strains, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus) .

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | MRSA | TBD |

| 6-Bromo-2-chloropyridine | E. coli | TBD |

| 2-Bromo-6-chloropyridine | VRE | TBD |

Case Studies

- Antiviral Activity : A study explored the antiviral potential of pyridine nucleosides derived from bromo-chloro-pyridines but found limited efficacy against viral infections, suggesting that while structural modifications can enhance activity, this compound may not exhibit significant antiviral properties .

- Cross-Coupling Reactions : The compound has been utilized in cross-coupling reactions to synthesize more complex molecules, demonstrating its utility in organic synthesis rather than direct biological application .

Propiedades

IUPAC Name |

6-bromo-3-chloro-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClN/c1-4-5(8)2-3-6(7)9-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSZRCSVBLJMQLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90670372 | |

| Record name | 6-Bromo-3-chloro-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944317-27-5 | |

| Record name | 6-Bromo-3-chloro-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-3-chloro-2-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.